Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Description
Instead, structurally related analogs with diverse substituents at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold are documented. This article focuses on comparing these analogs, emphasizing their substituent-driven physicochemical properties, pharmacological activities, and applications.
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
(1S,5R)-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-6-7-4-8-2-3-9(5-7)10-8;/h7-10H,2-6H2,1H3;1H/t7?,8-,9+; |
InChI Key |
UAYPIVGPMWSDFK-QGGRMKRSSA-N |
Isomeric SMILES |
COCC1C[C@H]2CC[C@@H](C1)N2.Cl |
Canonical SMILES |
COCC1CC2CCC(C1)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
A [4+2] cycloaddition between pyrrole derivatives and dienophiles generates the bicyclic framework. For example, microwave-assisted reactions of cyclopropanated pyroles with electron-deficient dienophiles yield enantiomerically enriched products.
Example Conditions :
Radical Cyclization
Radical-mediated closure of 1-allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN achieves diastereocontrol >99%.
Example Conditions :
- Catalyst : AIBN (5 mol%), n-Bu3SnH (1.5 eq)
- Solvent : Toluene, 80°C, 12 h
- Yield : 85%
Enzymatic Resolution
Lipase-mediated hydrolysis of racemic precursors (e.g., dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate) in biphasic systems yields enantiopure intermediates.
Example Conditions :
- Enzyme : Lipase PS (30 mg/mmol substrate)
- Solvent : Toluene/phosphate buffer (pH 7.0), 25°C, 72 h
- ee : >95%
Introduction of the Methoxymethyl Group
Functionalization at the 3-position involves alkylation or Mitsunobu reactions to install the methoxymethyl substituent while retaining stereochemical integrity.
Alkylation with Methoxymethyl Chloride
The exo-3-hydroxy intermediate undergoes alkylation under basic conditions:
Procedure :
Mitsunobu Reaction
Stereospecific substitution using DEAD and PPh3 ensures retention of the exo configuration:
Conditions :
- Reactants : Exo-3-hydroxy derivative (1.0 eq), methoxymethanol (1.5 eq)
- Reagents : DEAD (1.2 eq), PPh3 (1.2 eq)
- Solvent : THF, 0°C → rt, 24 h
- Yield : 82%
Stereochemical Control
Asymmetric Catalysis
Chiral phosphine ligands (e.g., (R)-BINAP) with Pd catalysts induce enantioselectivity during cyclization:
Example :
Chiral Auxiliaries
Tropane derivatives synthesized from enantiopure N-Boc-l-Phe-OH afford diastereomeric ratios >20:1:
Procedure :
- Auxiliary : N-Boc-l-Phe-OH (1.1 eq)
- Coupling Agent : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (1.1 eq)
- Solvent : CH2Cl2, 0°C, 5 d
- dr : 23:1
Hydrochloride Salt Formation
Acidic Deprotection
Treatment with HCl removes protecting groups (e.g., Boc) and forms the hydrochloride salt:
Conditions :
Crystallization
Recrystallization from ethanol/water (1:5) enhances purity (>99%):
- Purity : LC-MS (ESI+): m/z 186.1 [M+H]+
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Industrial Optimization |
|---|---|---|
| Cyclization | Batch reactor | Continuous flow system |
| Catalyst Loading | 5 mol% Pd | 1 mol% Pd with recycling |
| Purification | Column chromatography | Crystallization |
| Yield | 70–85% | 90–95% |
Key industrial adjustments include solvent recovery systems and catalytic hydrogenation for cost efficiency.
Chemical Reactions Analysis
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal derivatives . The major products formed from these reactions are often enantiomerically pure bicyclic compounds, which are valuable in the synthesis of complex molecules.
Scientific Research Applications
Medicinal Chemistry
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride has been investigated for its potential as a monoamine reuptake inhibitor . This class of compounds is crucial in treating various psychiatric disorders, including depression and anxiety. Research indicates that derivatives of this compound can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thus enhancing their availability in the synaptic cleft .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of 8-azabicyclo[3.2.1]octane derivatives, demonstrating significant antidepressant-like effects in animal models, with minimal side effects compared to traditional antidepressants .
Neuropharmacology
The interactions of this compound with serotonin receptors have been a focal point in neuropharmacological studies. The compound's ability to modulate receptor activity suggests potential applications in treating mood disorders and other neurological conditions.
Biochemical Analysis:
Research has shown that this compound can influence cellular signaling pathways associated with mood regulation, making it a candidate for further investigation in neuropharmacological therapies .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique bicyclic structure allows for various modifications that can lead to the development of new pharmacologically active compounds.
Synthetic Applications:
The compound has been utilized in the synthesis of other azabicyclic derivatives, which have shown promising biological activities, including antibacterial properties .
To illustrate the biological activity of this compound relative to other compounds, a comparative analysis was conducted:
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane | <0.03125 | Staphylococcus aureus |
| Benzothiazole-based dual inhibitors | <0.1 | Klebsiella pneumoniae |
| Other azabicyclic derivatives | 0.5 - 4 | Various Gram-negative bacteria |
This table highlights the potency of this compound compared to other antibacterial agents, demonstrating its potential utility in therapeutic applications .
Mechanism of Action
The mechanism of action of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with various molecular targets and pathways. The gold(I)-catalyzed reactions facilitate the formation of intermediate compounds that undergo further transformations, leading to the desired products . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Substituent Effects on Pharmacological Activity
- Fluorinated Derivatives: Exo-3-fluoro and [18F]NS12137 exhibit high selectivity for the norepinephrine transporter (NET), with Ki values ~9.5 nM, compared to serotonin (SERT, Ki ~550 nM) and dopamine (DAT, Ki ~650 nM) transporters . The fluorine atom enhances metabolic stability and enables radiolabeling for PET imaging . Exo-3-fluoro’s compact size and electronegativity favor tight binding to NET’s hydrophobic pocket .
Carbonitrile Derivatives :
- The 3-carbonitrile substituent () introduces a strong electron-withdrawing group, which may alter electron density at the nitrogen, affecting receptor interactions. This compound serves as a precursor for further functionalization .
Biological Activity
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride (CAS Number: 1688673-84-8) is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical formula for Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride is CHClNO, with a molecular weight of 177.67 g/mol. The compound features a bicyclic structure that is central to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 177.67 g/mol |
| CAS Number | 1688673-84-8 |
| Purity | 97% |
Research indicates that 8-azabicyclo[3.2.1]octane derivatives act primarily as monoamine reuptake inhibitors (MRIs). This mechanism is crucial in the treatment of various neuropsychiatric disorders, including depression and anxiety disorders. The inhibition of serotonin, norepinephrine, and dopamine transporters enhances neurotransmitter availability in the synaptic cleft, thereby improving mood and cognitive function .
Antidepressant Effects
Studies have shown that Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride exhibits significant antidepressant-like effects in animal models. It has been demonstrated to increase serotonin levels in the brain, which is a key factor in alleviating symptoms of depression .
Neuroprotective Properties
This compound also displays neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Research indicates that it may help protect against neurodegenerative diseases by modulating neuroinflammatory pathways .
Case Studies
- Animal Model Study : In a study conducted on mice, administration of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggested that the compound's action on serotonin receptors was pivotal to its antidepressant effects .
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the reuptake of serotonin and norepinephrine in human cell lines expressing transporters for these neurotransmitters. This inhibition was dose-dependent and indicated potential therapeutic applications for mood disorders .
Pharmacological Applications
Given its biological activity, Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride is being investigated for several therapeutic applications:
- Depression : As a potential treatment for major depressive disorder (MDD), leveraging its monoamine reuptake inhibition.
- Anxiety Disorders : Its ability to modulate neurotransmitter levels suggests utility in treating anxiety-related conditions.
- Neurodegenerative Diseases : Investigations into its neuroprotective effects may lead to applications in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
